N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
Description
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic hybrid compound combining a pyridazinone core with antipyrine and thioether functional groups. Its structure features a 6-oxopyridazinone scaffold substituted at the 3-position with a 4-ethoxyphenyl group, linked via an ethyl chain to a propanamide moiety bearing a phenylthio group. This design integrates structural motifs known for pharmacological relevance, such as hydrogen-bonding capabilities (pyridazinone and amide groups) and lipophilic aromatic interactions (ethoxyphenyl and phenylthio groups) .
The compound’s synthesis typically involves nucleophilic substitution and amide coupling reactions, with purification via chromatographic methods (e.g., DCM-MeOH gradients). Characterization by IR, NMR, and ESI-MS confirms the presence of key functional groups, such as C=O stretches (1650–1680 cm⁻¹) and aromatic proton signals (δ 6.8–8.0 ppm) .
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-2-29-19-10-8-18(9-11-19)21-12-13-23(28)26(25-21)16-15-24-22(27)14-17-30-20-6-4-3-5-7-20/h3-13H,2,14-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMCJQYPJTVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide, a compound with the CAS number 921852-93-9, has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by its molecular formula and a molecular weight of approximately 383.5 g/mol. The compound features a pyridazine moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Histone Deacetylase Inhibition : Compounds with structural similarities have been shown to inhibit histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and induction of apoptosis in cancer cells .
- Antiproliferative Activity : Studies suggest that the compound may possess antiproliferative properties, potentially making it effective against certain types of cancer cells .
- Modulation of Autotaxin Activity : Similar compounds have been found to modulate the autotaxin/lysophosphatidic acid (LPA) axis, which plays a role in various pathological conditions including fibrosis and cancer .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds.
Case Study 1: Anticancer Potential
In a study investigating novel HDAC inhibitors, derivatives similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated significant cytotoxicity, suggesting potential for therapeutic applications in oncology .
Case Study 2: Fibrosis Treatment
Another study explored the effects of autotaxin inhibitors on pulmonary fibrosis models. Compounds structurally related to this compound were shown to reduce extracellular matrix deposition and improve lung function in animal models, highlighting their potential in treating fibrotic diseases .
Comparison with Similar Compounds
Key Observations :
Substituent Bulk and Melting Points : Bulkier substituents (e.g., 4-benzylpiperidinyl in 6i ) correlate with lower melting points compared to simpler aromatic groups (e.g., phenyl in 6j or 4-methylphenyl in 6k ), likely due to reduced crystallinity .
Electron-Donating vs.
Thioether vs. Amide Linkers : The phenylthio group in the target compound introduces sulfur-based hydrophobicity and conformational flexibility, contrasting with the rigid antipyrine-linked amides in 6i–6k .
Spectroscopic and Reactivity Comparisons
- IR Spectroscopy: All analogues exhibit strong C=O stretches (1650–1680 cm⁻¹) from pyridazinone and amide groups. The phenylthio group in the target compound may show distinct C-S stretches (~650 cm⁻¹), absent in antipyrine-linked analogues .
- NMR Profiles : The ethoxyphenyl group in the target compound would produce distinct methoxy signals (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), differing from methyl or halogen-substituted aromatics in 6k and 6h .
Pharmacological Implications (Inferred from Structural Class)
Pyridazinone hybrids are explored for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. For example:
- 6h (4-chlorophenylpiperazinyl) showed moderate activity in preliminary kinase inhibition assays, attributed to its halogenated aromatic system .
- Antipyrine-linked analogues (6i–6k ) demonstrated variable solubility profiles, with 6k (4-methylphenyl) exhibiting the highest metabolic stability in vitro .
The target compound’s phenylthio group may enhance membrane permeability compared to antipyrine-based analogues, though this requires experimental validation.
Research Findings and Data Gaps
- Synthetic Yields : Analogues like 6i–6k were synthesized in 42–62% yields using DCM-MeOH gradients, suggesting similar efficiency for the target compound .
- Unreported Data : Specific bioactivity data, solubility, and pharmacokinetic parameters for the target compound are absent in the provided evidence. Further studies should prioritize these metrics.
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
Pyridazinones are classically synthesized via cyclocondensation of hydrazines with 1,4-diketones. For the 3-aryl substitution, 4-ethoxybenzoylacetophenone derivatives are condensed with hydrazine hydrate under acidic conditions.
Representative Protocol
Transition Metal-Catalyzed Coupling
N1-Alkylation to Introduce Ethylamine
Mitsunobu Reaction
The Mitsunobu reaction installs the ethylamine group at N1 using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure
Nucleophilic Substitution
Alternatively, bromoethylamine hydrobromide reacts with the pyridazinone’s NH under basic conditions (K2CO3, DMF, 60°C, 8 h), achieving 50–65% yield.
Synthesis of 3-(Phenylthio)propanoic Acid
Thioether Formation
3-Mercaptopropanoic acid reacts with iodobenzene via a Cu(I)-catalyzed C–S coupling:
Conditions
- Reactants : 3-Mercaptopropanoic acid (1.0 eq), PhI (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), K2CO3 (2.0 eq).
- Solvent : DMSO, 80°C, 12 h.
- Yield : 75–80%.
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Coupling
The ethylamine intermediate reacts with 3-(phenylthio)propanoic acid using EDCl and HOBt:
Protocol
Schlenk Techniques for Moisture Sensitivity
For moisture-sensitive intermediates, reactions are performed under argon with molecular sieves, improving yields to 80–85%.
Analytical Characterization and Optimization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 4.02 (q, J = 6.8 Hz, 2H, OCH2), 3.65 (t, J = 6.0 Hz, 2H, CH2N), 3.12 (t, J = 7.2 Hz, 2H, SCH2), 2.45 (m, 4H, CH2CO).
- HRMS (ESI+) : m/z 440.1783 [M+H]+ (calc. 440.1789).
Yield Optimization Strategies
| Parameter | Effect on Yield | Optimal Condition |
|---|---|---|
| Coupling Agent (EDCl vs. DCC) | EDCl: +15% | EDCl/HOBt |
| Solvent (DCM vs. DMF) | DCM: +10% | Dichloromethane |
| Reaction Time | Plateau at 18 h | 24 h |
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Cu(OAc)2 with Cu nanoparticles (0.5 mol%) in coupling steps reduces metal residues and costs.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) achieves comparable yields to DCM (68–72%) with lower toxicity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Pyridazinone Core Formation : Cyclocondensation of γ-keto esters or diketones with hydrazines under reflux in ethanol or acetic acid .
- Ethoxyphenyl Introduction : Nucleophilic substitution or Suzuki coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with 4-ethoxyphenylboronic acid .
- Thioether Linkage : Thiol-ene click chemistry or coupling with phenylthiol derivatives in DMF at 60–80°C .
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol yields >95% purity. Reaction progress is monitored via TLC and NMR .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridazinone C=O at δ ~165 ppm) and ethoxyphenyl substituents (OCH₂CH₃ at δ ~1.3–1.5 ppm) .
- X-Ray Crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between aromatic rings, confirming stereochemistry .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 439.2) .
- IR Spectroscopy : Detects carbonyl (1670–1700 cm⁻¹) and thioether (600–700 cm⁻¹) stretches .
Q. What in vitro biological assays are typically employed to evaluate the compound's potential therapeutic activities?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values compared to ampicillin .
- Anticancer Screening : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculated via nonlinear regression) .
- Anti-Inflammatory Testing : COX-2 inhibition ELISA with celecoxib as a positive control .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
- Molecular Docking (AutoDock Vina) : Models binding to targets like phosphodiesterases or proteasomes; docking scores (ΔG) correlated with experimental IC₅₀ values .
- Molecular Dynamics (MD) Simulations : Assesses binding stability (RMSD < 2 Å over 100 ns) and key residue interactions (e.g., hydrogen bonds with Arg73 in PDE9A) .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental results regarding the compound's activity?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., PDE9A IC₅₀) with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
- Batch Reproducibility : Test multiple synthetic batches for purity (HPLC >98%) and solubility (logD at pH 7.4) to rule out formulation artifacts .
- Mutagenesis Studies : Replace key residues (e.g., PDE9A Tyr424) to confirm docking-predicted interactions .
Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with methoxy (vs. ethoxy) or sulfone (vs. thioether) groups; compare bioactivity .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values .
- Pharmacophore Mapping : Identify critical features (e.g., pyridazinone carbonyl, ethoxyphenyl) via 3D alignment of active/inactive analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
